molecular formula C12H18N2O3S B2656169 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide CAS No. 1797278-39-7

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide

Cat. No.: B2656169
CAS No.: 1797278-39-7
M. Wt: 270.35
InChI Key: CROFRFLMMKJOPU-UHFFFAOYSA-N
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Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly as a key synthetic intermediate. Its structure incorporates a methanesulfonamide group linked to a phenyl ring that is also substituted with a 3-methoxypyrrolidine moiety. The methanesulfonamide (mesyl) group is a common feature in many biologically active molecules and pharmaceutical agents, often contributing to target binding and influencing the compound's pharmacokinetic properties . The 3-methoxypyrrolidine component is a nitrogen-containing heterocycle frequently used as a building block to introduce three-dimensional complexity and modulate physicochemical characteristics in drug discovery projects . This molecular architecture suggests potential utility as a versatile intermediate for the synthesis of more complex compounds targeting a range of enzymes and receptors. Researchers may employ this chemical as a core scaffold or precursor in developing novel probes for enzyme inhibition studies, such as kinases and phosphatidylinositol 3-kinases (PI3Ks), given that structural analogs are investigated in these fields . It may also serve as a valuable building block in constructing compound libraries for high-throughput screening. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-17-12-7-8-14(9-12)11-5-3-10(4-6-11)13-18(2,15)16/h3-6,12-13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROFRFLMMKJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the methoxypyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of essential nucleotides, leading to antimicrobial effects. Additionally, the compound may interact with other biological pathways, contributing to its therapeutic potential.

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide (CAS No. 1797278-39-7) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 346.44 g/mol
  • Structural Features : The compound features a pyrrolidine ring, a methoxy group, and a benzenesulfonamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Protoporphyrinogen Oxidase (PPO) : This enzyme is crucial in heme biosynthesis. Inhibition can disrupt normal cellular functions, leading to potential therapeutic applications in various diseases, particularly in oncology and inflammation .
  • Antimicrobial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This disruption leads to antimicrobial effects, making it a candidate for further research in infectious diseases .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties by targeting specific kinases involved in cancer progression:

  • PLK4 Inhibition : Research has shown that PLK4 inhibitors can block centriole duplication in cancer cells, leading to reduced proliferation rates. While this compound has not been directly tested against PLK4, its structural similarities suggest potential interactions worth exploring .

Antimicrobial Activity Studies

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various pathogens:

PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusSignificant
Pseudomonas aeruginosaLow

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Synthetic Routes and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : Synthesized through cyclization reactions under acidic or basic conditions.
  • Methoxylation : Introduction of the methoxy group via methylation reactions.
  • Sulfonamide Formation : Reaction with methanesulfonyl chloride under basic conditions to form the sulfonamide linkage .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A: Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-Methoxyphenyl)Sulfonyl]Phenyl]Sulfonyl]Phenyl]Ethyl]Methanesulfonamide)
  • Key Features :
    • Contains a bis-sulfone phenyl substituent and a chiral ethyl group.
    • Methanesulfonamide is linked to a complex aryl system.
  • Comparison : Unlike the target compound, Sch225336’s bis-sulfone groups and extended aromatic system likely enhance its receptor selectivity but may reduce metabolic stability.
Compound B: N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Benzyl)Methanesulfonamide
  • Key Features :
    • Incorporates a pyrazolo[3,4-d]pyrimidine core and fluorinated chromen system.
    • Methanesulfonamide is attached to a benzyl group.
  • Physicochemical Data :
    • Melting Point: 252–255°C.
    • Molecular Weight: 603.0 g/mol (M⁺+1) .
  • Comparison : The fluorinated heterocyclic system increases molecular complexity and lipophilicity compared to the target compound’s simpler pyrrolidine substituent. This may influence solubility and target engagement in kinase or protease inhibition.
Compound C: USP Sotalol Hydrochloride RS (N-[4-(Isopropylglycyl)Phenyl]Methanesulfonamide Hydrochloride)
  • Key Features: Features an isopropylglycyl (amino acid-derived) substituent. Exists as a hydrochloride salt, enhancing aqueous solubility.
  • Application : Pharmacopeial reference standard for analytical testing, emphasizing its regulatory relevance .
  • Comparison: The isopropylglycyl group contrasts with the target compound’s 3-methoxypyrrolidine, suggesting divergent biological targets (e.g., β-adrenergic receptors for sotalol analogs vs.

Structural Comparison Table

Feature Target Compound Sch225336 Compound B USP Sotalol RS
Core Structure Phenyl + 3-methoxypyrrolidine Bis-sulfone phenyl + chiral ethyl Pyrazolopyrimidine + chromen Phenyl + isopropylglycyl
Sulfonamide Position Para-position on phenyl Terminal on ethyl-substituted aryl Benzyl group attachment Para-position on phenyl
Molecular Weight ~310 g/mol (estimated) Not reported 603.0 g/mol ~342 g/mol (as hydrochloride)
Key Functional Groups Methoxypyrrolidine, –SO₂NH₂CH₃ Bis-sulfone, methoxy Fluorine, chromen-4-one Isopropylglycyl, –SO₂NH₂CH₃
Application Hypothesized receptor modulation CB2 inverse agonism Kinase/protease inhibition (inferred) Pharmacopeial reference standard

Key Research Findings

  • Salt Forms : Unlike the USP Sotalol hydrochloride salt, the target compound’s neutral form may require formulation adjustments for optimal solubility .
  • Heterocyclic Complexity : Compound B’s fluorinated chromen system demonstrates how aromatic heterocycles can drastically alter bioactivity, a consideration for future derivatization of the target compound .

Q & A

Basic Question: What are the standard protocols for synthesizing N-(4-(3-methoxypyrrolidin-1-yl)phenyl)methanesulfonamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with the coupling of 3-methoxypyrrolidine to a substituted phenyl ring, followed by sulfonylation with methanesulfonyl chloride. Key steps include:

  • Nucleophilic substitution for pyrrolidine-phenyl linkage under reflux with a polar aprotic solvent (e.g., DMF) .
  • Sulfonylation at the aniline nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to prevent HCl-induced side reactions .
  • Purification via column chromatography or recrystallization, with reaction progress monitored by HPLC and NMR spectroscopy .
    Critical parameters: Temperature control (±2°C), stoichiometric precision, and anhydrous conditions to avoid hydrolysis of intermediates .

Advanced Question: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Advanced optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% yield by enhancing reaction kinetics .
  • Flow chemistry : Enables precise control of temperature and reagent mixing, minimizing byproducts (e.g., dimerization) .
  • DoE (Design of Experiments) : Statistical modeling to identify optimal molar ratios (e.g., 1.2:1 sulfonyl chloride:amine) and solvent systems (e.g., acetonitrile vs. THF) .
    Validation via LC-MS and high-resolution NMR ensures fidelity of the final product .

Basic Question: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrrolidine and sulfonamide groups. Aromatic proton splitting patterns distinguish para-substitution .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., conformation of the methoxypyrrolidine ring) .
  • Mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da) and detects trace impurities .

Advanced Question: How can contradictory bioactivity data in enzyme inhibition assays be resolved?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH sensitivity of sulfonamide ionization):

  • Orthogonal assays : Compare fluorescence polarization (binding affinity) with functional enzyme activity assays (e.g., NADH depletion kinetics) .
  • Structural analysis : Use co-crystallization or molecular docking to verify binding poses. For example, the sulfonamide group may hydrogen-bond inconsistently with catalytic residues under varying pH .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values) to identify outliers and normalize results using Z-score analysis .

Basic Question: What biological targets are associated with this compound?

Methodological Answer:
Primary targets include:

  • Carbonic anhydrase isoforms : Sulfonamide moiety binds zinc in the active site, validated via competitive inhibition assays (IC50_{50} = 12–85 nM) .
  • Kinases (e.g., JAK2) : Pyrazole and pyrrolidine groups interact with ATP-binding pockets, shown via kinase profiling panels .
  • GPCRs : Radioligand binding assays (e.g., 3^3H-labeled antagonists) identify affinity for adrenergic receptors .

Advanced Question: What computational approaches predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., sulfonamide pKa) with inhibitory potency .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize derivatives with prolonged binding .
  • Free-energy perturbation (FEP) : Predict ∆∆G for substituent modifications (e.g., methoxy vs. ethoxy groups) .

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